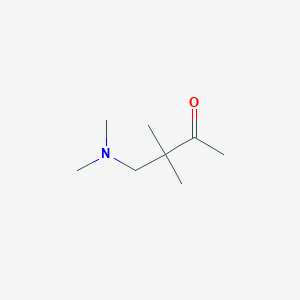
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, commonly known as DFP-PCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry for its potential therapeutic applications. It belongs to the class of pyrazole carboxylic acid derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of DFP-PCA involves the modulation of various cellular pathways. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which play a crucial role in the inflammatory response. DFP-PCA also activates the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which regulates glucose and lipid metabolism in the body.
Biochemical and Physiological Effects:
DFP-PCA has been found to exhibit excellent biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. DFP-PCA has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. In addition, it has been found to regulate glucose and lipid metabolism, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-PCA has several advantages for lab experiments. It is a synthetic compound, and its synthesis can be easily controlled, ensuring consistent results. DFP-PCA is also stable and has a long shelf life, making it suitable for long-term studies. However, DFP-PCA has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
DFP-PCA has shown promising results in scientific research studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research include:
1. Investigating the potential of DFP-PCA as an anti-cancer agent in clinical trials.
2. Exploring the potential of DFP-PCA as an anti-inflammatory agent in the treatment of inflammatory diseases.
3. Investigating the potential of DFP-PCA as an anti-diabetic agent in animal models and clinical trials.
4. Studying the mechanism of action of DFP-PCA in detail to understand its cellular pathways.
5. Synthesizing analogs of DFP-PCA to improve its pharmacological properties.
Conclusion:
DFP-PCA is a synthetic compound that has shown promising results in scientific research studies. It has potential therapeutic applications in treating various diseases, including cancer, inflammation, and diabetes. DFP-PCA has excellent biochemical and physiological effects and can be synthesized using various methods. Further research is needed to explore its potential therapeutic applications and improve its pharmacological properties.
Aplicaciones Científicas De Investigación
DFP-PCA has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and diabetes. In scientific research studies, DFP-PCA has been found to exhibit excellent anti-inflammatory and anti-tumor properties. It has also shown potential as an anti-diabetic agent by regulating glucose levels in the body.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-6-7-14(12(18)8-11)20-15(16(21)22)9-13(19-20)10-4-2-1-3-5-10/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAAIZJXWLHTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391613 | |
| Record name | 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618101-96-5 | |
| Record name | 2-(2,4-difluorophenyl)-5-phenylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)




![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)

![3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3031607.png)
![sodium;methyl 2,2-dimethyl-4,6-dioxo-5-[(Z)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexane-1-carboxylate](/img/structure/B3031609.png)


![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)